Triethyl 3-methylbutane-1,2,3-tricarboxylate
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Overview
Description
Triethyl 3-methylbutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C14H24O6 It is a tricarboxylate ester, meaning it contains three ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 3-methylbutane-1,2,3-tricarboxylate typically involves the esterification of 3-methylbutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalysttriethyl 3-methylbutane-1,2,3-tricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triethyl 3-methylbutane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,3-tricarboxylic acid and ethanol.
Reduction: 3-methylbutane-1,2,3-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 3-methylbutane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of triethyl 3-methylbutane-1,2,3-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets and pathways, which may include enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Another tricarboxylate ester used as a plasticizer and in pharmaceutical formulations.
Triethyl propane-1,2,3-tricarboxylate: Similar structure but with different substituents, used in similar applications.
Uniqueness
Triethyl 3-methylbutane-1,2,3-tricarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its three ester groups and the presence of a methyl group on the butane backbone differentiate it from other tricarboxylate esters, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
90016-19-6 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
triethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)9-10(12(16)19-7-2)14(4,5)13(17)20-8-3/h10H,6-9H2,1-5H3 |
InChI Key |
YIJIGPUWNGQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(C)(C)C(=O)OCC |
Origin of Product |
United States |
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